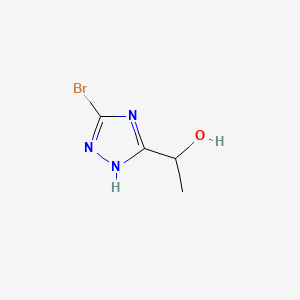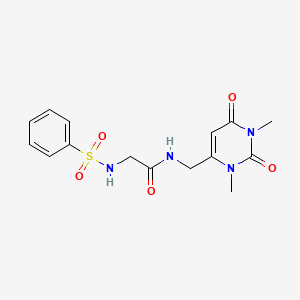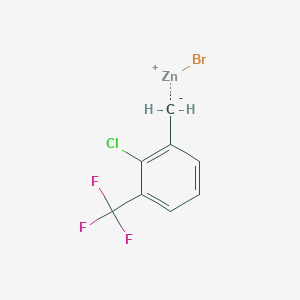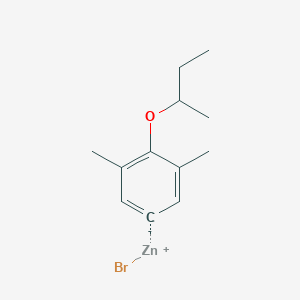
(4-sec-Butyloxy-3,5-dimethylphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions. It is often employed as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide typically involves the reaction of (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide with a zinc halide, such as zinc bromide, in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−sec−butyloxy−3,5−dimethylphenyl)MgBr+ZnBr2→(4−sec−butyloxy−3,5−dimethylphenyl)ZnBr+MgBr2
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts, which facilitate cross-coupling reactions. Typical conditions involve an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide is used in various scientific research applications, including:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used to modify biomolecules and study their interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of THF, which stabilizes the organozinc species and enhances its solubility.
Comparación Con Compuestos Similares
Similar Compounds
(4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide: Similar in structure but contains magnesium instead of zinc. It is also used in organic synthesis but has different reactivity and stability.
(4-sec-butyloxy-3,5-dimethylphenyl)lithium: Contains lithium instead of zinc and is highly reactive, often used in different types of reactions compared to the zinc compound.
Uniqueness
(4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide is unique due to its balanced reactivity and stability, making it suitable for a wide range of synthetic applications. Its use in cross-coupling reactions is particularly noteworthy, as it allows for the efficient formation of carbon-carbon bonds under mild conditions.
Propiedades
Fórmula molecular |
C12H17BrOZn |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bromozinc(1+);2-butan-2-yloxy-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-5-11(4)13-12-9(2)7-6-8-10(12)3;;/h7-8,11H,5H2,1-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PRWAJPYYSZBXGY-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)OC1=C(C=[C-]C=C1C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


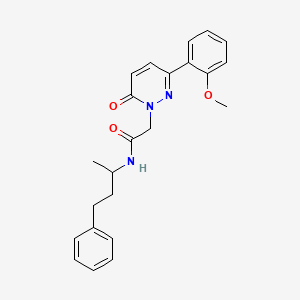
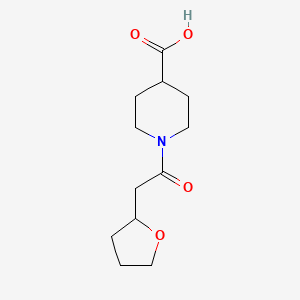
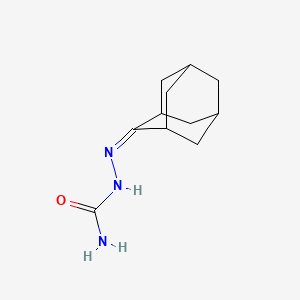
![2-Amino-6,8-dimethyl-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14885743.png)
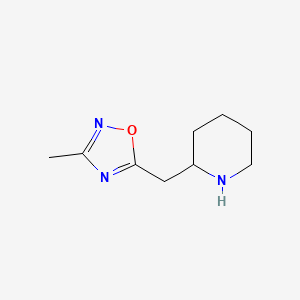
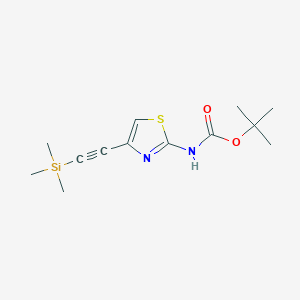
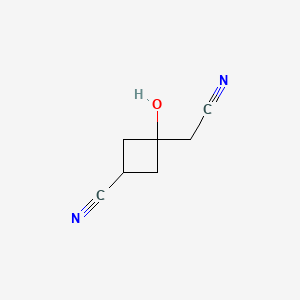
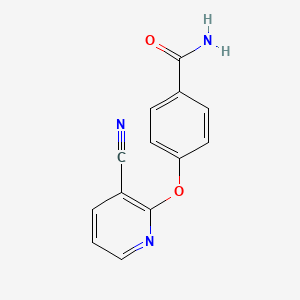
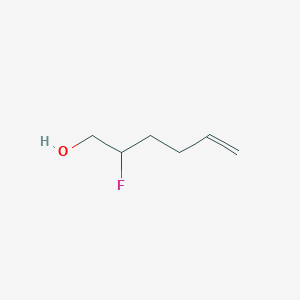
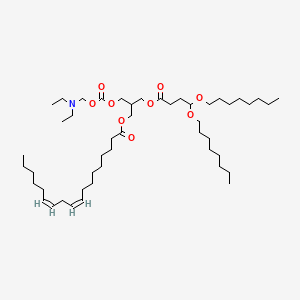
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B14885790.png)
